magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide
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Overview
Description
Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a naphthalene ring substituted with an ethoxy group and a magnesium-bromide moiety, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide typically involves the reaction of 2-ethoxy-1H-naphthalene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing. The general reaction scheme is as follows:
2-ethoxy-1H-naphthalene+Mg+Br2→this compound
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF or diethyl ether are typically used.
Temperature: Reactions are often conducted at low temperatures to control reactivity.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with organic halides.
Scientific Research Applications
Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is used in various scientific research applications:
Organic Synthesis: As a Grignard reagent, it is pivotal in forming carbon-carbon bonds.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Material Science: Involved in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in certain organic reactions.
Mechanism of Action
The compound acts as a nucleophile due to the presence of the magnesium-bromide moiety. It attacks electrophilic centers in organic molecules, facilitating the formation of new carbon-carbon bonds. The ethoxy group and naphthalene ring stabilize the intermediate complexes formed during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthylmagnesium bromide
- Phenylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide is unique due to the presence of the ethoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents might not be as effective.
Properties
IUPAC Name |
magnesium;2-ethoxy-1H-naphthalen-1-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O.BrH.Mg/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBZGMUSWJLZEH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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